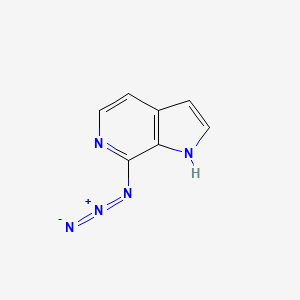

7-Azido-6-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-azido-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMLTNCOPKEVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Azido 6 Azaindole Derivatives

Strategies for the Construction of the 6-Azaindole (B1212597) Core

The assembly of the 6-azaindole (or 1H-pyrrolo[2,3-c]pyridine) skeleton, a key structural motif in various biologically active compounds, is approached through several modern synthetic routes. These strategies can be broadly categorized into those employing transition metals, those proceeding under metal-free conditions, and those utilizing the efficiency of multi-component reactions.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers powerful and versatile tools for the construction of the 6-azaindole core, typically by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) derivative. unl.pt Palladium-catalyzed reactions are particularly prominent in this area.

One common approach is the Heck reaction . For instance, an intramolecular Heck reaction of enamine derivatives derived from substituted pyridines can lead to the formation of the azaindole ring system. unl.ptnih.gov Yum and coworkers reported a palladium-catalyzed annulation for synthesizing 2-methyl substituted 5-, 6-, and 7-azaindoles by reacting ortho-iodoarylamines with allyl acetate. mdpi.com

The Sonogashira cross-coupling reaction provides another robust pathway. unl.pt This reaction typically involves the coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring. nih.gov This sequence can be performed in a one-pot fashion, for example, by using amino-halopyridines as starting materials to generate various 1,2-disubstituted 6-azaindoles. mdpi.com

The Suzuki-Miyaura coupling has also been adapted for this purpose. A highly efficient, protecting-group-free, two-step method for synthesizing a range of aza- and diazaindoles involves an initial Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to yield the final azaindole product. acs.orgorganic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of 6-Azaindole Derivatives

| Catalytic System | Starting Materials | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂, LiCl | ortho-Iodoaminopyridine, Allyl acetate | Annulation/Heck | 2-Methyl-6-azaindole | mdpi.com |

| Pd catalyst, Base | Amino-halopyridine, Terminal alkyne | Sonogashira/Cyclization | 1,2-Disubstituted 6-azaindole | mdpi.com |

| Pd catalyst, Ligand | Chloroaminopyridine, (2-Ethoxyvinyl)borolane | Suzuki-Miyaura/Cyclization | 6-Azaindole | acs.org, organic-chemistry.org |

| Pd-NHC complex | Substituted imine from aminopyridine | Deprotonative Cyclization | 2,3-Disubstituted 6-azaindole | acs.org |

Metal-Free Annulation and Ring Closure Approaches

To circumvent the cost and potential toxicity of transition metals, several metal-free strategies for 6-azaindole synthesis have been developed. These methods often rely on thermal or acid-catalyzed cyclizations and rearrangements.

One notable approach is the intramolecular Diels-Alder reaction of oxazoles (IMDAO) . A variant of this reaction has been specifically developed to provide direct access to the 6-azaindole core, which was subsequently applied in the total synthesis of the natural product marinoquinoline A. researchgate.net

Carbene catalysis also presents a metal-free alternative. A method utilizing N-heterocyclic carbene (NHC) catalysis enables the synthesis of 2-aryl azaindoles, including the 6-azaindole isomer. nih.gov More recently, a new synthetic route to 6-azaindoles has been described starting from 4-aroyl pyrroles, proceeding through a sequence that constructs the pyridine ring onto the pyrrole core. rsc.org

Thermally induced reactions offer another pathway. For example, the denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines has been shown to produce 2-aroyl 7-azaindoles and similar principles can be envisioned for 6-azaindole synthesis. jst.go.jp

Multi-component Reaction Strategies for Azaindole Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to construct complex molecules, such as the azaindole scaffold. rsc.org These strategies are valued for their atom economy and operational simplicity.

A sequential three-component reaction has been reported where 6-azaindole can be involved as one of the components to produce complex heterocyclic systems. nih.govd-nb.info While this example uses a pre-formed azaindole, other MCRs build the core itself. For example, a reaction between an aminopyridine, an aldehyde, and an isocyanide (a variation of the Ugi or Passerini reaction) could theoretically be designed to assemble the 6-azaindole structure. nih.gov The development of a five-component Biginelli-Diels-Alder cascade reaction highlights the increasing complexity and power of MCRs in heterocyclic synthesis. researchgate.net

Regioselective Introduction of the Azido (B1232118) Moiety at C7

Once the 6-azaindole core is established, the next critical challenge is the regioselective installation of the azido group at the C7 position. This can be approached through direct azidation of a C-H bond or via the conversion of a pre-existing functional group.

Direct Azidation Protocols

Direct C-H azidation is a highly desirable but challenging transformation. While there are no specific reports on the direct C7 azidation of 6-azaindole, related methodologies provide a proof of concept. For instance, iridium(III)-catalyzed C-H amidation has been successfully used to install an amino group at the C7 position of N-pivaloylindoles using organic azides as the nitrogen source. acs.org This process proceeds via a directed C-H activation mechanism. A similar strategy could potentially be adapted for 6-azaindole, where a directing group on the pyrrole nitrogen would guide a metal catalyst to the C7 position for a reaction with an azide-transfer reagent. However, this remains an area for future research.

Functional Group Interconversion Pathways for Azide (B81097) Incorporation

A more established and currently practical approach to introduce the C7-azido group is through functional group interconversion from a suitable precursor.

A common strategy involves the synthesis of a 7-amino-6-azaindole intermediate. A reported method for this involves the microwave-assisted nucleophilic heteroaromatic substitution of 7-chloro-6-azaindoles with various amines. enamine.net Once the 7-amino-6-azaindole is obtained, it can be converted to the desired 7-azido derivative via a Sandmeyer-type reaction. This two-step sequence involves:

Diazotization: The 7-amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt.

Azide Substitution: The resulting diazonium salt is then quenched with an azide source, such as sodium azide, to yield 7-azido-6-azaindole.

Alternatively, one could start with the nitration of the 6-azaindole core. General routes for functionalizing azaindoles often include nitration, which can be directed to the C7 position under specific conditions. google.comgoogle.com The resulting 7-nitro-6-azaindole can then be reduced to the 7-amino intermediate (e.g., using catalytic hydrogenation or metal-acid reduction) and subsequently converted to the azide as described above.

A third pathway involves the introduction of a halogen at the C7 position. The synthesis of 7-chloro-6-azaindoles is a known process. enamine.net This 7-halo-6-azaindole can then undergo nucleophilic aromatic substitution with an azide salt (e.g., sodium azide in a polar aprotic solvent like DMF or DMSO) to directly furnish this compound.

Table 2: Functional Group Interconversion Routes to this compound

| Precursor | Reagents for Azide Formation | Key Intermediate | Reference(s) for Precursor Synthesis |

|---|---|---|---|

| 7-Chloro-6-azaindole | NaN₃ | N/A (Direct Substitution) | enamine.net |

Chemo- and Regioselective Functionalization of the this compound Scaffold

The selective modification of the 7-azaindole (B17877) framework is crucial for developing new derivatives with tailored properties. The scaffold presents multiple reactive sites: the N1-H of the pyrrole, the C2 and C3 carbons of the pyrrole ring, and the C4, C5, and C6 carbons of the pyridine ring. The inherent electronic properties of the molecule—an electron-rich pyrrole fused to an electron-deficient pyridine—govern the reactivity and regioselectivity of functionalization reactions. acs.orgnih.gov Traditional indole (B1671886) synthesis methods are often less effective for azaindoles due to the deactivating effect of the pyridine nitrogen. google.com Consequently, specialized strategies are required to achieve chemo- and regioselectivity across the heterocyclic system. organic-chemistry.orguni-rostock.de

Derivatization at the Pyrrole Nitrogen (N1)

The pyrrole N1-H group is the most acidic proton and is readily deprotonated or substituted. Functionalization at this position is often the first step in a synthetic sequence to modulate the electronic properties of the ring system or to install directing groups for subsequent C-H functionalization.

Methylation of the N1 position is a common modification that can prevent the N1-H from participating in hydrogen bonding or acting as a proton donor, which in turn can significantly alter the fluorescence properties of the molecule. acs.org For instance, 1-methyl-7-azaindole exhibits a substantially longer fluorescence lifetime compared to the parent compound in aqueous solutions. acs.org

Beyond simple alkylation, the N1 position can be functionalized with various protecting groups or more complex moieties. A notable strategy involves the use of a removable directing group at the N1 or N7 position to control regioselectivity. In a "directed metalation-group dance" strategy, a carbamoyl (B1232498) group is initially placed on the pyridine nitrogen (N7), which directs lithiation to the C6 position. researchgate.netacs.orgnih.gov Subsequently, the carbamoyl group can be catalytically transferred to the pyrrole nitrogen (N1), enabling a second functionalization event at the C2 position. researchgate.netacs.orgnih.gov This method provides controlled, iterative access to di-substituted 7-azaindoles. nih.gov

Substitution at the Pyrrole Carbons (C2, C3)

The pyrrole portion of the 7-azaindole scaffold contains two carbon atoms, C2 and C3, which exhibit distinct reactivity.

C3-Functionalization: Similar to indole, the C3 position of 7-azaindole is the most nucleophilic carbon and is the preferred site for electrophilic aromatic substitution. nih.gov However, direct C3 functionalization can be challenging. An alternative involves the coupling of 7-azaindole with cyclic imines, such as 3,4-dihydroisoquinoline, in aza-Friedel-Crafts reactions to yield 3-substituted derivatives. researchgate.net

C2-Functionalization: While the C3 position is more electronically predisposed to electrophilic attack, the C2 position can be selectively functionalized using directed metalation strategies. researchgate.netapolloscientific.co.uk For example, after the installation of a directing group at the N1 position (e.g., a carbamoyl group), treatment with a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C2 position, allowing for quenching with various electrophiles. researchgate.netapolloscientific.co.uk This approach has been used to introduce deuterium, methyl, and other groups at the C2 position with high regioselectivity. apolloscientific.co.uk Palladium-catalyzed cross-coupling reactions are also instrumental for C2 functionalization, often starting from a 2-halo-7-azaindole precursor. uni-rostock.de

Table 1: Examples of Chemo- and Regioselective Reactions at Pyrrole Carbons

| Position | Reaction Type | Reagents & Conditions | Product Type | Ref |

|---|---|---|---|---|

| C2 | Directed Metalation | 1) N1-Carbamoyl protection; 2) LDA, THF, -78 °C; 3) Electrophile (E+) | 2-Substituted-7-azaindole | researchgate.net, apolloscientific.co.uk |

| C2 | Suzuki Coupling | 2-Halo-7-azaindole, Arylboronic acid, Pd(OAc)₂, LiCl, KOAc, DMF, 110°C | 2-Aryl-7-azaindole | uni-rostock.de |

| C3 | Aza-Friedel-Crafts | 7-Azaindole, Cyclic imine, p-TSA (cat.), solvent-free | 3-(Tetrahydroisoquinolin-1-yl)-7-azaindole | researchgate.net |

| C3 | Iodination | 1-Arylated-7-azaindole, N-Iodosuccinimide | 1-Aryl-3-iodo-7-azaindole | organic-chemistry.org |

Functionalization at the Pyridine Carbons (C4, C5)

Functionalizing the electron-deficient pyridine ring, particularly at the C4 and C5 positions, is considerably more challenging than modifying the pyrrole ring. uni-rostock.de Direct electrophilic substitution on the pyridine ring is generally difficult.

One effective strategy involves the initial formation of a 7-azaindole N-oxide . The N-oxide activates the pyridine ring for both nucleophilic and electrophilic attack. For instance, the N-oxide can be converted into an O-methyl intermediate, which then reacts with various nucleophiles in an addition-elimination process to furnish 6-functionalized 7-azaindoles. uni-rostock.de This N-oxide strategy has also been used for chlorination and bromination to functionalize the C4 position. uni-rostock.de

Direct C-H functionalization of the pyridine ring is an emerging area. While methods for direct C4 functionalization of pyridines exist, their application to the 7-azaindole scaffold is less common. These methods often rely on transition-metal catalysis or specialized organometallic reagents to overcome the inherent reactivity patterns of the ring. Research has shown that functionalization at the C6 position is more readily achieved, often through directed metalation strategies where a directing group on the N7 atom facilitates deprotonation at the adjacent C6 site. uni-rostock.deresearchgate.netnih.gov Functionalization at C4 and C5 remains comparatively scarce. nih.gov

Stereochemical Control in 7-Azaindole Synthesis

Introducing chirality and controlling stereochemistry in the synthesis of 7-azaindole derivatives is critical for developing enantiomerically pure drug candidates. Several strategies have been explored to achieve stereocontrol.

One approach is the asymmetric hydrogenation of the 7-azaindole core to produce chiral 7-azaindolines. This method allows for the chemo- and enantioselective reduction of the fused aromatic ring system, creating stereocenters with high control. rsc.org

Another strategy involves building the chiral center during the construction of the heterocyclic framework. A general method has been developed for synthesizing chiral N-Boc-7-azaindolines starting from commercially available pyridines and chiral N-Boc-1,2,3-oxathiazolidine-2,2-dioxides. This method establishes a chiral center at the 2-position, which is difficult to achieve through the reduction of pre-formed azaindoles.

Furthermore, stereochemistry can be introduced through reactions on the fully formed azaindole scaffold. The synthesis of complex natural product analogues, such as 7-aza-rebeccamycin , involves the glycosylation of the 7-azaindole nitrogen with a sugar moiety, introducing multiple chiral centers from the carbohydrate precursor. nih.gov Similarly, the creation of densely functionalized spiro-fused 7-azaindoles, where the C3 carbon of the pyrrole becomes a chiral spirocenter, is another important route to chiral derivatives. acs.org Stereoselective cyclization reactions, such as intramolecular imino-Diels-Alder reactions, have also been reported to produce complex fused systems with excellent stereocontrol, a strategy with potential application in the synthesis of complex azaindole-containing molecules. acs.org

Reactivity Studies of 7 Azido 6 Azaindole Systems

Azide-Specific Bioorthogonal Transformations

Bioorthogonal chemistry involves chemical reactions that can proceed within living systems without interfering with native biological processes. nih.gov The azide (B81097) group is a key functional group in this field due to its small size, stability, and unique reactivity with specific partners. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 7-Azido-6-azaindole Conjugates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their reliability, high yields, and simplicity. rsc.org This reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, a process significantly accelerated by a copper(I) catalyst. nih.gov The resulting triazole linkage is exceptionally stable. nih.gov

In the context of this compound, the CuAAC reaction provides a powerful method for conjugation. The reaction typically proceeds under mild conditions, often in aqueous environments, making it suitable for biological applications. nih.govbeilstein-journals.org The standard procedure may involve the in situ reduction of a copper(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. beilstein-journals.org This methodology has been successfully employed for the synthesis of 1,2,3-triazole-decorated 7-azaindoles. researchgate.net The versatility of the CuAAC reaction allows for the coupling of this compound with a wide array of alkyne-containing molecules, including biomolecules, fluorescent probes, and other reporter tags. nih.gov

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | DMF:H₂O | Room Temperature | |

| Cu(OAc)₂ | DBU | DCM | Room Temperature | researchgate.net |

This table is for illustrative purposes and specific reaction conditions may vary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.com This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. biochempeg.com The relief of ring strain provides the driving force for this [3+2] cycloaddition.

For this compound, SPAAC offers a bioorthogonal ligation strategy with enhanced biocompatibility. biochempeg.com Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and azadibenzocyclooctyne (ADIBO), can be employed. biochempeg.comnih.gov The reaction kinetics of SPAAC can be influenced by the structure of the cyclooctyne. nih.gov For instance, studies have shown that highly strained cyclooctynes like BCN and ADIBO react readily with azido (B1232118) complexes. nih.gov The choice of cyclooctyne allows for the tuning of reaction rates and properties of the resulting conjugate. This catalyst-free approach is particularly valuable for in vivo applications where the introduction of exogenous metals is a concern. acs.org

Table 2: Common Cyclooctynes Used in SPAAC

| Cyclooctyne | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO | Useful in strain-promoted copper-free azide-alkyne cycloaddition reactions. | biochempeg.com |

| Bicyclo[6.1.0]nonyne | BCN | Displays excellent cycloaddition reaction kinetics. | biochempeg.com |

Staudinger Ligation in this compound Chemistry

The Staudinger ligation is another significant bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). nih.gov This reaction, first described by Hermann Staudinger, results in the formation of a stable amide bond. wikipedia.orgnih.gov The reaction proceeds via an aza-ylide intermediate, which is subsequently trapped to form the amide linkage. thermofisher.com

A key advantage of the Staudinger ligation is its high chemoselectivity; azides and phosphines are chemically orthogonal to most functional groups found in biological systems. sigmaaldrich.com This makes the reaction highly specific and suitable for complex biological environments. mdpi.com In the context of this compound, the Staudinger ligation can be used to couple the azaindole moiety to molecules containing a phosphine group. There are two main versions of the Staudinger ligation: the classic (or non-traceless) version, where the phosphine reagent is incorporated into the final product, and the "traceless" version, which is designed to avoid this. wikipedia.org The traceless version is particularly useful for synthesizing native peptide bonds. nih.govraineslab.com While the Staudinger ligation is a powerful tool, it is known to have slower reaction kinetics compared to CuAAC. nih.gov

Emerging Bioorthogonal Reactions Involving the Azido Group

The field of bioorthogonal chemistry is continually evolving, with new reactions being developed to expand the toolkit for chemical biologists. nih.gov One area of development is photoclick chemistry, which utilizes light to trigger or control click reactions. nih.govacs.org This can involve the photo-generation of a reactive species or the light-mediated activation of a catalyst. nih.gov Such reactions offer spatiotemporal control over the ligation process. acs.org

Another emerging area involves the development of novel reaction partners for azides. For example, researchers are exploring alternative cycloaddition reactions and other transformations that can proceed under biological conditions with favorable kinetics and selectivity. These advancements aim to provide a broader range of bioorthogonal tools with diverse reactivity profiles and applications.

Reactivity of the 6-Azaindole (B1212597) Heterocycle

The 6-azaindole core, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, possesses a distinct electronic character that influences its reactivity. vulcanchem.com The presence of the nitrogen atom in the six-membered ring alters the electron distribution compared to indole (B1671886), affecting its susceptibility to electrophilic attack. vulcanchem.com

Electrophilic Aromatic Substitution (EAS) Patterns

In general, electrophilic aromatic substitution reactions on azaindoles tend to occur at the C3 position of the pyrrole ring. pitt.edu This is analogous to the reactivity of indole itself. However, the pyridine nitrogen can be protonated under acidic conditions, which deactivates the ring towards electrophilic attack. pitt.edu For 7-azaindole (B17877), electrophilic substitution is expected to favor the C3 position. core.ac.ukmdpi.com The reactivity can be influenced by substituents on the ring. For instance, the presence of electron-withdrawing groups may decrease the reactivity of the azaindole core towards electrophiles. vulcanchem.com

Studies on substituted 6-azaindoles have shown that the most reactive positions for electrophilic aromatic substitution are likely C3 and potentially C5, consistent with the typical reactivity patterns of substituted indoles and azaindoles. vulcanchem.com The specific conditions and the nature of the electrophile will ultimately determine the regiochemical outcome of the reaction.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Copper(II) sulfate |

| Sodium ascorbate |

| Dibenzocyclooctyne (DBCO) |

| Bicyclo[6.1.0]nonyne (BCN) |

| Azadibenzocyclooctyne (ADIBO) |

| Triphenylphosphine |

| Indole |

| Pyridine |

| Pyrrole |

| 1,2,3-triazole |

| Aza-ylide |

| Dimethylformamide (DMF) |

| Dichloromethane (DCM) |

| Dimethyl sulfoxide (B87167) (Me₂SO) |

| N-Methyl-2-pyrrolidone (NMP) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Copper(II) acetate |

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems. In the 6-azaindole core, the pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the protonation of the pyridine nitrogen or the presence of electron-withdrawing groups. This facilitates the attack of nucleophiles.

While direct studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems, such as 7-chloro-6-azaindoles. Research has shown that 7-chloro-6-azaindoles undergo acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH+) with various aliphatic and aromatic amines. enamine.net The proposed mechanism involves the protonation of the pyridine nitrogen (N6), which significantly activates the ring towards nucleophilic attack at the C7 position, leading to the displacement of the chloride. enamine.net Given that the azido group, like a halide, can function as a leaving group (as N3⁻), this compound is expected to exhibit similar reactivity. The reaction is often facilitated by microwave irradiation to improve yields and shorten reaction times. researchgate.net

The general mechanism for SNAr involves a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubacs.org The departure of the leaving group then restores the aromaticity of the ring. pressbooks.pub In the case of this compound, the electron-withdrawing nature of the adjacent ring nitrogen (N6) helps to stabilize this anionic intermediate, making the C7 position susceptible to nucleophilic attack.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 7-Chloro-6-azaindole | Various Amines | H+, Microwave | 7-Amino-6-azaindoles | - | enamine.net |

| 2-Methoxy-3-nitropyridine | H2C:CHMgBr | THF, -78°C to -20°C | 7-Methoxy-6-azaindole | 20% | acs.org |

Table 1: Examples of Nucleophilic Substitution Reactions on Related Azaindole and Pyridine Precursors.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 7-azaindole framework is a versatile substrate for transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org Palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination are commonly employed to functionalize halo-substituted azaindoles. mdpi.commit.edunih.gov

For instance, efficient protocols have been developed for the palladium-catalyzed amination of halo-7-azaindoles, which can selectively form C-N bonds at the halogenated position even in the presence of the unprotected N-H group of the pyrrole ring. mit.eduresearchgate.net These reactions typically utilize specialized palladium precatalysts and ligands that facilitate the cross-coupling under mild conditions. mit.edu Similarly, Sonogashira coupling of halo-aminopyridines followed by cyclization is a common strategy for synthesizing the 7-azaindole core itself, highlighting the utility of palladium catalysis in this chemical space. mdpi.comnih.gov

The azido group on the this compound molecule introduces another powerful handle for a different type of transition metal-catalyzed reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal "click" reaction allows for the formation of a stable 1,2,3-triazole ring by coupling the azide with a terminal alkyne. researchgate.net The modular nature of click chemistry provides a reliable method for conjugating the this compound unit to other molecules. researchgate.net

The presence of both the azaindole core and the azido group offers the potential for sequential, site-selective functionalization. For example, a halo-substituted this compound could first undergo a palladium-catalyzed reaction at the halide position, followed by a copper-catalyzed click reaction at the azido position.

| Reaction Type | Catalytic System | Substrate Type | Product | Reference |

| Sonogashira Coupling | CuI/Pd(PPh3)4 | 3-Alkynyl-2-aminopyridines | 7-Azaindole derivatives | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Palladium Precatalysts/RuPhos | Halo-7-azaindoles | N-Aryl/Alkyl-7-amino-7-azaindoles | mit.eduresearchgate.net |

| Heck Reaction | Pd(OAc)2 | Enamines from aminopyridines | 7-Azaindole derivatives | nih.gov |

| Azide-Alkyne Cycloaddition | Copper(I) | Organic Azides | 1,2,3-Triazoles | researchgate.net |

Table 2: Common Transition Metal-Catalyzed Reactions for Azaindole Synthesis and Azide Functionalization.

Intramolecular Proton Transfer and Tautomerization Processes

The parent 7-azaindole molecule is a classic model system for studying excited-state proton transfer (ESPT) processes. acs.org Upon photoexcitation, 7-azaindole can form a dimer through hydrogen bonding between the pyrrole N-H of one molecule and the pyridine N6 of another. In this excited dimer, a double proton transfer occurs rapidly to form a tautomeric dimer. nih.gov This process is a key non-radiative decay pathway. researchgate.net

This tautomerization is not limited to dimers. In protic solvents like water or alcohols, solvent molecules can mediate the proton transfer by forming a hydrogen-bonded "wire" or cyclic complex, though the efficiency of this process is highly dependent on the solvent's ability to form the correctly solvated structure. acs.orgbarbatti.orgcapes.gov.br Theoretical and experimental studies show that the proton transfer can occur in a stepwise or concerted manner, depending on the specific environment. barbatti.org The reaction is often characterized by a large Stokes shift between the absorption of the normal form and the fluorescence of the tautomeric form. kuleuven.be

The introduction of a 7-azido group is expected to significantly influence these photophysical properties. The azido group is electron-withdrawing, which would decrease the basicity of the adjacent N6 pyridine nitrogen. This would, in turn, affect the thermodynamics and kinetics of the proton transfer process. The energy barrier for the excited-state tautomerization may be altered, potentially favoring or inhibiting the process compared to the unsubstituted 7-azaindole. While direct experimental data on this compound is limited, the fundamental principles of ESIPT in the 7-azaindole core provide a clear framework for predicting its behavior. nih.govbarbatti.org

| System | Phenomenon | Key Feature | Consequence | Reference |

| 7-Azaindole Dimer | Excited-State Double Proton Transfer (ESDPT) | Tautomerization in <10 ps | Tautomer emission at visible wavelengths | nih.gov |

| 7-Azaindole in Water | Solvent-Mediated ESPT | Formation of cyclic solute-solvent complexes | A fraction of molecules tautomerize | acs.orgcapes.gov.br |

| 7-Azaindole/δ-valerolactam Complex | Excited-State Double Proton Transfer | Tautomer is ~6 kcal/mol more stable | Facile tautomerization in solution | sigmaaldrich.com |

Table 3: Proton Transfer and Tautomerization Phenomena in 7-Azaindole Systems.

Synergistic and Orthogonal Reactivity Between the Azido and Azaindole Moieties

The dual functionality of this compound allows for sophisticated synthetic strategies based on synergistic and orthogonal reactivity. These two concepts allow for the selective modification of different parts of the molecule in a controlled sequence.

Orthogonal Reactivity refers to the ability to perform a chemical transformation on one functional group without affecting another. In a suitably substituted this compound (e.g., one also bearing a halide), the azido group and the halide can be functionalized independently using mutually exclusive reaction conditions. For example, a palladium-catalyzed Suzuki or Sonogashira coupling could be performed on the halide position, leaving the azido group untouched. researchgate.net Subsequently, the azido group could be selectively reacted with an alkyne via a copper-catalyzed click reaction. researchgate.net This orthogonality is central to the principles of bioorthogonal chemistry, where azides are used for specific labeling in complex biological environments. sigmaaldrich.com

Synergistic Reactivity involves a sequence of reactions where the transformation of one functional group enables or directs the subsequent reaction at another site. A powerful example begins with the reduction of the azido group to an amine (e.g., 7-amino-6-azaindole). This transformation is not just a simple functional group interconversion; the resulting amino group can act as a potent directing group for C-H functionalization reactions. nih.gov For instance, the newly formed amino group could direct a transition metal catalyst to selectively activate and functionalize an adjacent C-H bond on the aromatic scaffold, a strategy that is widely used in modern synthetic chemistry to build molecular complexity efficiently. nih.gov

These distinct modes of reactivity make this compound and its derivatives highly valuable building blocks for constructing complex molecules, particularly in medicinal chemistry and materials science.

Applications of 7 Azido 6 Azaindole in Advanced Chemical Systems

Development of Novel Molecular Scaffolds and Hybrid Architectures

The dual functionality of 7-azido-6-azaindole makes it an ideal precursor for synthesizing diverse and complex molecular scaffolds. The azaindole portion can act as a bioisostere for purines or indoles, while the azide (B81097) group serves as a chemical handle for a variety of conjugation and cyclization reactions. researchgate.netnih.gov

Triazole-Linked 7-Azaindole (B17877) Conjugates

A prominent application of aryl azides is in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a flagship reaction of "click chemistry." rsc.orgrsc.org This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the 7-azaindole moiety to another molecule of interest. Although studies often utilize an alkyne-functionalized 7-azaindole and an organic azide, the reverse strategy using this compound is equally viable.

Research has demonstrated the synthesis of libraries of 7-azaindole-triazole hybrids. nih.govresearchgate.netresearchgate.net For instance, N-propargyl 7-azaindole has been reacted with various benzyl (B1604629) and phenyl azides to produce fluorescent conjugates. rsc.org Similarly, another study reported the synthesis of 7-azaindole N-ethyl linked 1,2,3-triazoles. nih.gov These hybrid molecules have shown significant potential as antimicrobial agents, with some compounds exhibiting potent antifungal activity, even surpassing that of the reference drug fluconazole. rsc.orgnih.gov

| Precursors | Reaction Type | Resulting Conjugate Type | Reported Application/Finding | Reference(s) |

| N-propargyl 7-azaindole + Benzyl/Phenyl azides | CuAAC | 7-Azaindole N-linked benzyl/phenyl 1,2,3-triazoles | Potent antifungal activity against A. niger. | rsc.org |

| 7-azaindole N-ethyl azide + Various alkynes | CuAAC | 7-azaindole N-ethyl linked 1,2,3-triazoles | Satisfactory antibacterial potency; significant antifungal properties. | nih.gov |

| 7-azaindole-pyridine + Azide | CuAAC | 7-azaindole-pyridine linked 1,2,3-triazole | Fluorescence quenching sensor for Cr(III) and Ce(III) ions. | researchgate.netresearchgate.net |

Fused and Spirocyclic Systems Incorporating this compound

The azide group is a versatile precursor for constructing more complex, rigidified molecular architectures such as fused and spirocyclic systems. Intramolecular reactions involving the azide moiety can lead to the formation of new rings appended to the azaindole core.

Fused Systems: Intramolecular cyclization of azides is a known method for creating fused heterocyclic systems. For example, the thermal or photochemical decomposition of an azide can generate a highly reactive nitrene intermediate, which can then undergo C-H insertion or react with a suitably positioned functional group to form a new ring. While direct examples starting from this compound are not extensively documented, the principles of intramolecular oxidative arylations and other cyclizations on the azaindole core suggest this is a feasible strategy. acs.org Tandem reactions, such as intramolecular Diels-Alder cycloadditions, have also been employed to create fused polycyclic systems containing an azaindole core. researchgate.netpitt.edu

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of growing interest in drug discovery. The synthesis of spirocycles can be achieved through various means, including 1,3-dipolar cycloaddition reactions where an azide reacts with an exocyclic double bond. nih.gov For instance, organic azides have been reacted with isoalantolactone (B1672209) to produce spirocyclic 1,2,3-triazolines. nih.gov Another powerful method is the [3+2] cycloaddition of an azide with an alkyne tethered to the same molecule, which has been used to generate spirocyclic triazolooxazines. researchgate.net The conversion of a nitrile to a tetrazole using tributyltin azide is another key step in the synthesis of spiro-containing drugs like irbesartan. mdpi.com These established methods highlight the potential of this compound as a starting material for novel spirocyclic scaffolds.

Contribution to Chemical Biology Methodologies

The unique properties of the 7-azaindole scaffold, combined with the reactivity of the azide group, make this compound a powerful tool for chemical biologists.

Strategies for Bioconjugation and Bioorthogonal Labeling

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide group is a premier bioorthogonal handle. Its reaction with strained alkynes (e.g., dibenzocyclooctyne, DBCO) in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation. mdpi.comnih.gov

This compound can be used to label biomolecules (such as proteins, nucleic acids, or glycans) that have been metabolically or synthetically functionalized with a strained alkyne. This covalent conjugation allows for the site-specific introduction of the 7-azaindole moiety, which can then serve as a reporter group or a structural probe. researchgate.net This strategy enables the study of biomolecular function, localization, and interactions within a cellular context. nih.govresearchgate.net

Design of Molecular Probes for Biomolecular Interactions

The 7-azaindole core possesses intrinsic fluorescent properties that are highly sensitive to its local environment. acs.orgiastate.edu Its absorption and emission are red-shifted compared to tryptophan, and its fluorescence quantum yield and lifetime can change significantly based on solvent polarity and hydrogen bonding interactions. acs.orgacs.orgresearchgate.net This environmental sensitivity makes it an excellent candidate for a molecular probe.

By attaching this compound to a ligand or biomolecule via the bioconjugation strategies described above, a fluorescent probe can be created. Changes in the fluorescence signal upon binding to a target protein or entering a specific cellular compartment can provide valuable information about the binding event or the nature of the microenvironment. chemrxiv.org For example, 7-azatryptophan, an amino acid containing the 7-azaindole chromophore, has been successfully used as an optical probe to study protein structure, dynamics, and protein-protein interactions. acs.orgresearchgate.net The development of a 7-azaindole-BODIPY derivative has also been reported for probing hydrophobic proteins and protein aggregation. chemrxiv.org

| Property | Description | Significance for Probes | Reference(s) |

| Emission Spectrum | Bimodal in alcohols (e.g., 374 nm and 505 nm in methanol); single maximum in water. | The emission profile is highly sensitive to the solvent environment, particularly the ability to form hydrogen-bonded complexes. | acs.orgacs.org |

| Fluorescence Lifetime | ~910 ps in water (single exponential); 21 ns for 1-methyl-7-azaindole in water. | Sensitive to solvation and substitution on the pyrrole (B145914) nitrogen (N1), allowing for tuning of probe properties. | acs.org |

| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity, hydrogen bonding, and local structural changes. | Allows for the detection of binding events or changes in the probe's microenvironment through shifts in fluorescence intensity or lifetime. | iastate.eduacs.orgresearchgate.net |

| Red-Shifted Spectra | Absorption and emission are at longer wavelengths compared to tryptophan. | Reduces background fluorescence from native tryptophan residues in proteins, improving signal-to-noise. | acs.orgiastate.edu |

Integration into Functional Materials Science

The applications of this compound extend beyond biology into the realm of materials science. The 7-azaindole core has been identified as an excellent blue emitter, making it a candidate for use in organic light-emitting diodes (OLEDs). rsc.org Furthermore, derivatives have been investigated for creating materials with unique optical and electronic properties, such as crystals capable of laser action. rsc.orgcolab.ws

The azide group provides a powerful tool for integrating these functional azaindole units into larger material architectures. mdpi.com Using click chemistry, this compound can be covalently attached to polymers, surfaces, or nanoparticles. rsc.orgadvancedsciencenews.com For example, azide-functionalized molecules have been used to create cross-linked polymer networks to improve the stability of organic solar cells or to functionalize graphene oxide for new applications. mdpi.comnih.gov This approach allows for the precise incorporation of the photophysically active 7-azaindole core into materials designed for electronics, photonics, and sensing. d-nb.info

Role in Polymer Synthesis and Modification

While direct reports on the use of this compound in polymer science are not extensively documented, its chemical structure strongly suggests a significant potential for application in both polymer synthesis and modification. This is primarily due to the presence of the azide (-N₃) group, which is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). drpress.orgnih.govrsc.org This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions. drpress.orgrsc.org

The azide group on the this compound molecule can readily react with alkyne-functionalized monomers or polymers to form stable triazole linkages. nih.govresearchgate.net This allows for several strategic approaches in polymer science:

Polymer Functionalization: Pre-formed polymers can be modified by introducing this compound. This could be achieved by either copolymerizing with a monomer containing a reactive group that can be converted to an azide, or by post-polymerization modification of a polymer backbone. nih.gov For instance, an azido-functionalized initiator could be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create polymers with an azide end-group, ready to be "clicked" with an alkyne-modified 7-azaindole derivative. nih.gov

Grafting and Cross-linking: The azide functionality allows for the grafting of this compound onto polymer surfaces or for the cross-linking of polymer chains. researchgate.netunlp.edu.ar For example, an azido-functionalized polyurethane prepolymer has been designed to form elastomers through click chemistry crosslinking. nsf.gov This approach offers a pathway to create polymer networks with tailored mechanical and photophysical properties derived from the incorporated azaindole units.

Synthesis of Complex Architectures: Click chemistry is a powerful tool for the synthesis of complex polymer architectures such as block copolymers, star polymers, and dendrimers. rsc.orgresearchgate.net this compound could serve as a key building block in the modular construction of such advanced polymeric materials.

The incorporation of the 6-azaindole (B1212597) moiety into a polymer would be expected to impart unique photophysical and self-assembly characteristics to the resulting material, as discussed in the following sections.

Applications in Optoelectronic Materials

The 7-azaindole scaffold is a recognized blue emitter and has been explored for its applications in organic light-emitting diodes (OLEDs). researchgate.netrsc.org Its derivatives are valued for their favorable electronic properties and stability, which contribute to the efficiency and longevity of optoelectronic devices. chemimpex.com

Research has demonstrated that derivatives of 7-azaindole can function as both blue emitters and hole transport materials in electroluminescent devices. researchgate.net For instance, tetra-aryl substituted 7-azaindoles have been shown to exhibit aggregation-induced emission (AIE), a phenomenon that makes them potentially useful as fluorophores in OLEDs, sensors, and bio-imaging. acs.org The synthesis of hybrid molecules combining 7-azaindole with other fluorescent cores, such as fluorene, has led to the development of new blue-emissive materials. nih.govnih.gov

The introduction of the this compound unit into polymers or other materials for optoelectronics could offer several advantages:

Tunable Luminescence: The electronic properties, and thus the emission characteristics, of the azaindole core can be tuned through chemical modification.

Covalent Integration: The azide group provides a reactive handle for the covalent incorporation of this fluorescent unit into larger systems, such as polymers for solution-processable OLEDs.

A study on 5-(4-nonylphenyl)-7-azaindole demonstrated that its self-assembly into an organogel leads to enhanced emission, and this material was successfully used as an emitter in OLEDs. csic.es This highlights the potential of combining the luminescent properties of azaindoles with their self-assembly capabilities for the rational design of novel optoelectronic materials.

| 7-Azaindole Derivative | Application/Property | Key Finding | Reference |

| Tetra-aryl 7-azaindoles | OLEDs, Sensors | Exhibit Aggregate-Induced Emission (AIE). | acs.org |

| 1,3,5-tri(N-7-azaindolyl)benzene | OLEDs | Functions as a blue emitter and hole transport material. | researchgate.net |

| 5-(4-nonylphenyl)-7-azaindole | OLEDs | Forms an organogel with enhanced emission used as an emitter. | csic.es |

| N-Methyl-7-azaindole-appended fluorenes | Blue Emissive Materials | Suzuki coupled products are blue emissive. | nih.govnih.gov |

| 5-bromo-7-azaindole derivatives | Solid-State Emitters | Structural modifications increase emission in the solid state. | csic.es |

Supramolecular Chemistry and Self-Assembly Processes

The 7-azaindole scaffold is a well-studied system in supramolecular chemistry due to its ability to form specific and robust hydrogen-bonded structures. This characteristic is central to its use in directing the self-assembly of larger molecular architectures.

Investigation of Hydrogen Bonding Networks and Dimerization

The 7-azaindole molecule possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen) in a geometrically favorable arrangement for forming a cyclic, doubly hydrogen-bonded dimer. ua.esaip.org This dimerization is a key feature of its solution and solid-state chemistry and has been extensively studied as a model for the hydrogen bonding in DNA base pairs. pnas.orgnih.gov

The strength and nature of this hydrogen bonding can be influenced by the chemical environment and substitution on the azaindole ring. For example, studies on different 7-azaindole derivatives have shown that the hydrogen bond donor ability is significantly stronger in hydrazone and imine species compared to amine derivatives. worktribe.comshd-pub.org.rs

This predictable self-assembly through hydrogen bonding has been harnessed to construct complex supramolecular structures:

Hydrogen-Bonded Organic Frameworks (HOFs): A tetrahedral molecule incorporating four 7-azaindole units has been shown to self-assemble into a robust, three-dimensional hydrogen-bonded organic framework with microporous properties. ua.es

Two-Dimensional Self-Assembly: On surfaces like Au(111), 7-azaindole derivatives can form highly organized two-dimensional structures driven by intermolecular hydrogen bonding. units.itacs.orgacs.org For example, benzotri(7-azaindole), with its three-fold symmetry, forms extended 2D self-assembled domains. nih.gov

Organogels: Certain 7-azaindole derivatives can form organogels through a network of fibers stabilized by hydrogen bonding and other non-covalent interactions. csic.escsic.es

The dimerization and hydrogen-bonding characteristics of 7-azaindole are summarized in the table below:

| System | Interaction Studied | Key Findings | Reference |

| 7-azaindole | Dimerization | Forms a classic C₂h doubly hydrogen-bonded, coplanar, centrosymmetric dimer. | pnas.org |

| 7-azaindole dimer in CCl₄ | Intermolecular Vibrations | Cooperative hydrogen-bonding vibrational bands observed at 89 cm⁻¹ and 105 cm⁻¹. | aip.org |

| 7-azaindole(CH₃OH)ₙ clusters | Hydrogen Bonding Cooperativity | Form cyclic hydrogen-bonded structures with significant cooperativity in the hydrogen-bonding interactions. | aip.org |

| Tetra(α-carbolin-6-yl)methane | 3D Self-Assembly | Forms a robust, microporous 3D hydrogen-bonded organic framework. | ua.es |

| Benzotri(7-azaindole) on Au(111) | 2D Self-Assembly | Promotes 2D self-assembly over extended areas due to complementary hydrogen bonds. | nih.gov |

| 2-phenyl-7-azaindole | Dimerization of Precursor | The synthesis involves a facile dimerization of the 3-picoline starting material. | acs.orgnih.gov |

Spectroscopic and Theoretical Investigations of 7 Azido 6 Azaindole

Advanced Spectroscopic Characterization Techniques

The structural elucidation and characterization of a novel compound like 7-Azido-6-azaindole would fundamentally rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data for this compound are not available in the reviewed literature. For a definitive structural assignment, one would typically acquire and analyze the following NMR spectra:

¹H NMR: This spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the NH proton, would be characteristic of the azaindole core and the influence of the azido (B1232118) substituent.

¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would be highly informative for confirming the bicyclic ring structure and the position of the azido group.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule, thus verifying the this compound structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (NH) | ~11.0-12.0 | - |

| 2 | ~7.5-7.8 | ~125-130 |

| 3 | ~6.5-6.8 | ~100-105 |

| 3a | - | ~128-133 |

| 4 | ~7.8-8.1 | ~140-145 |

| 5 | ~7.0-7.3 | ~115-120 |

Infrared (IR) and Raman Vibrational Spectroscopy for Molecular Dynamics

No experimental IR or Raman spectra for this compound have been reported. These techniques are essential for identifying functional groups and understanding molecular vibrations.

IR Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the asymmetric stretching vibration of the azide (B81097) (N₃) group, typically in the range of 2100-2160 cm⁻¹. Other significant peaks would include the N-H stretching of the pyrrole ring (~3100-3500 cm⁻¹) and various C-H and C=C/C=N stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the azide group, which is often weak in the IR spectrum, might be more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Specific HRMS data for this compound is not available. HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₅N₅), the exact mass would be calculated and compared to the experimentally measured value to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural clues, such as the characteristic loss of a nitrogen molecule (N₂) from the azide group.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published crystal structures for this compound. If a suitable single crystal could be grown, X-ray crystallography would provide the most definitive structural information, including:

Precise bond lengths and angles.

The planarity of the azaindole ring system.

The geometry of the azido group.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.

This technique has been used to study related azaindole derivatives, revealing details about their supramolecular assembly. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Elucidation

Photophysical data, including absorption and emission spectra, for this compound are not documented.

UV-Visible Absorption Spectroscopy: This would identify the wavelengths of light absorbed by the molecule, corresponding to electronic transitions (e.g., π→π*). The position of the absorption maxima would be influenced by the conjugated system of the azaindole core and the electronic nature of the azido substituent.

Fluorescence Spectroscopy: Many azaindole derivatives are known to be fluorescent. jst.go.jp If this compound is fluorescent, its emission spectrum, quantum yield, and fluorescence lifetime would be important parameters to characterize its excited state properties. The azido group can sometimes quench fluorescence, which would also be a significant finding.

Computational Chemistry and Quantum Mechanical Studies

No specific computational or quantum mechanical studies for this compound were found in the literature. Such studies are invaluable for complementing experimental data and providing deeper insight into molecular properties. Typical computational investigations would involve:

Density Functional Theory (DFT) Calculations: To optimize the ground-state geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate NMR chemical shifts. Current time information in Bangalore, IN.

Time-Dependent DFT (TD-DFT): To predict electronic absorption spectra and gain insight into the nature of the excited states.

Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions and reactivity of the molecule.

Computational studies on related azido-aryl compounds have been used to corroborate mechanistic proposals and understand reactivity. tugraz.at Similar studies on 7-azaindole (B17877) have provided a detailed assignment of its vibrational spectrum. mdpi.com

: A Review of Current Research

The field of azaindole chemistry is rich and diverse, with numerous studies focusing on the synthesis and properties of various isomers and derivatives. Azaindoles, as bioisosteres of indoles, are of significant interest in medicinal chemistry and materials science. rsc.orgmdpi.com Synthetic routes such as the Hemetsberger-Knittel reaction are employed to create substituted azaindoles, and these methods sometimes involve azide intermediates. researchgate.netnih.gov For instance, the synthesis of 7-azaindole derivatives can proceed through the condensation of a substituted pyridine with an azido acetate. nih.govresearchgate.net

While extensive research, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, has been conducted on the parent molecule, 7-azaindole, and its various derivatives, this body of work does not extend to the specific compound this compound. researchgate.netrsc.org The existing literature on 7-azaindole primarily investigates its photophysical properties, such as excited-state proton transfer (ESPT). acs.org

The absence of specific studies on this compound means that crucial data for the requested sections—including DFT calculations for electronic structure, molecular dynamics simulations for conformational analysis, elucidation of reaction mechanisms, and modeling of excited-state dynamics and proton transfer—are currently unavailable.

Future research may shed light on the unique properties of this compound, but at present, a scientifically accurate and detailed article on this specific compound cannot be generated.

Future Directions and Emerging Research Avenues

Innovation in Next-Generation Synthetic Methodologies

While current methods provide access to 7-azido-6-azaindole and its derivatives, the development of more efficient, scalable, and sustainable synthetic strategies remains a critical area of research. Future innovations are likely to focus on several key aspects:

Domino and One-Pot Reactions: The development of novel one-pot methods for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, is a promising avenue. rsc.org For instance, a recently developed method utilizes the reaction between 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, where the choice of alkali-metal amide base dictates the product, with KN(SiMe3)2 favoring the formation of 7-azaindoles. rsc.org This approach streamlines the synthesis by avoiding the need for stoichiometric oxidants. rsc.org

Catalytic C-H Functionalization: Advances in metal-catalyzed C-H bond functionalization offer a powerful tool for the direct and regioselective introduction of various functional groups onto the 7-azaindole (B17877) scaffold. researchgate.netrsc.org This avoids the often lengthy and complex pre-functionalization steps required in traditional cross-coupling reactions. Future research will likely focus on expanding the scope of these reactions to all positions of the azaindole ring. researchgate.netrsc.org

Flow Chemistry: The use of microreactor technology and flow chemistry presents an opportunity for the safer and more efficient synthesis of azido (B1232118) compounds, which can be hazardous to handle in large quantities in batch processes. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The exploration of enzymatic transformations for the synthesis and modification of 7-azaindole derivatives is a burgeoning field. shareok.org Prenyltransferases, for example, have shown the ability to catalyze the N-prenylation of azaindole substrates, a previously undocumented reaction for this class of enzymes. shareok.org

Exploration of Unprecedented Reactivity and Transformation Pathways

The azide (B81097) functional group in this compound is a versatile handle for a wide range of chemical transformations. Future research will continue to explore its reactivity to forge novel molecular architectures.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized to synthesize 7-azaindole N-linked 1,2,3-triazole hybrids. rsc.org Future work will likely expand the library of these hybrids to explore their potential in various applications, including medicinal chemistry and materials science. rsc.org

Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide group generates a highly reactive nitrene intermediate, which can undergo a variety of transformations, including C-H insertion and cyclization reactions. encyclopedia.pub This provides a powerful method for the construction of complex fused heterocyclic systems.

Iron-Catalyzed Alkylazidation: A recently developed iron-catalyzed alkylazidation of dehydroamino acids using TMSN3 as the azide source allows for the synthesis of non-natural azidated amino esters. acs.org This methodology could potentially be adapted for the functionalization of this compound, opening up new avenues for creating novel amino acid derivatives. acs.org

Expansion into Novel Interdisciplinary Research Domains

The unique properties of this compound make it a valuable tool for a growing number of interdisciplinary research areas.

Chemical Biology: As a bioisostere of indole (B1671886), 7-azaindole derivatives are of significant interest in chemical biology for their potential to modulate biological processes. chemenu.comresearchgate.net The azido group can serve as a photoaffinity label to identify and study protein-ligand interactions. Future research will likely focus on developing this compound-based probes to investigate complex biological systems.

Materials Science: 7-Azaindole and its derivatives have shown promise as blue emitters for organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties of the molecule through substitution on the azaindole core and through the transformation of the azide group will be crucial for developing next-generation materials for electronics and optoelectronics. chemimpex.com

Supramolecular Chemistry: The 7-azaindole moiety, with its hydrogen bond donor and acceptor sites, is an excellent building block for the construction of self-assembling supramolecular architectures. ua.esnih.gov Researchers have successfully integrated 7-azaindole into a tetrahedral molecular tecton to create a robust, microporous hydrogen-bonded organic framework (HOF) with potential applications in gas sorption and storage. ua.esnih.gov

Rational Design of Enhanced Molecular Architectures

The rational design of novel molecules incorporating the this compound scaffold is a key area for future research, with a focus on creating compounds with enhanced properties for specific applications.

Medicinal Chemistry: The 7-azaindole core is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. researchgate.netnih.gov The ability to introduce the azide group provides a handle for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile. Future efforts will focus on the rational design of this compound derivatives as potent and selective inhibitors of various therapeutic targets, such as kinases and other enzymes. nih.govnih.gov

Focused Multi-Targeted Kinase Inhibitors: Building upon the success of 7-azaindole-based kinase inhibitors, future research will aim to develop multi-targeted kinase inhibitors (MTKIs) that can simultaneously address multiple pathways involved in diseases like cancer. nih.gov The rational design of these molecules will involve computational modeling and structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov

Hydrogen-Bonded Organic Frameworks (HOFs): The self-complementary hydrogen bonding ability of the 7-azaindole unit can be exploited to design and synthesize robust, three-dimensional HOFs. ua.esnih.gov By combining this feature with rigid, expanded conjugated systems, it is possible to create microporous crystalline materials with exceptional thermal and chemical stability, suitable for applications such as gas storage and separation. ua.esnih.gov

Development of Advanced Analytical Techniques for this compound Systems

As the complexity of this compound-based systems increases, the development of advanced analytical techniques for their characterization becomes crucial.

Spectroscopic Methods: While standard techniques like NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) and mass spectrometry are routinely used, the development of more sensitive and specialized spectroscopic methods will be necessary to probe the subtle structural and electronic changes in these molecules. mdpi.com This includes advanced NMR techniques for studying dynamic processes and solid-state NMR for characterizing materials.

Microscopy Techniques: Techniques like transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) will be invaluable for visualizing the supramolecular architectures formed by this compound derivatives at the nanoscale. ua.esacs.org These techniques can provide direct evidence for the formation of organized structures, such as hydrogen-bonded networks and self-assembled monolayers. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods will play an increasingly important role in predicting the properties and reactivity of this compound systems. rsc.org These theoretical studies can guide the rational design of new molecules and help in the interpretation of experimental data.

Q & A

Q. What are the key considerations for synthesizing 7-Azido-6-azaindole with high purity, and how can common impurities be identified?

To synthesize this compound, prioritize reaction conditions (e.g., temperature, solvent polarity, and azide source reactivity). Use chromatography (HPLC or flash column) for purification, and characterize the product via -NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and FT-IR (azide stretch ~2100 cm) . Monitor for common impurities like unreacted 6-azaindole precursors or side products (e.g., triazole derivatives via click reactions) using LC-MS. Document all steps in the "Experimental" section with explicit protocols for reproducibility .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (aqueous buffers at pH 3–9) conditions. Analyze degradation products via LC-MS and compare retention times/spectral data against known standards. Quantify stability using kinetic modeling (e.g., Arrhenius plots for thermal degradation). Report uncertainties in degradation rates and justify storage recommendations (e.g., -20°C in amber vials) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data discrepancies be resolved?

Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Cross-validate azide functionality via IR and Raman spectroscopy. If discrepancies arise (e.g., unexpected splitting in NMR peaks), re-examine sample purity, solvent effects, or tautomeric equilibria. For ambiguous cases, computational NMR prediction tools (e.g., DFT calculations) can clarify assignments .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in Huisgen cycloadditions, and what experimental controls are essential?

Design time-resolved experiments (stopped-flow UV-Vis or in-situ -NMR) to track cycloaddition kinetics with alkynes. Compare reaction rates under catalytic (Cu) vs. thermal conditions. Include controls for copper-mediated side reactions (e.g., azide reduction) and use deuterated solvents to isolate solvent effects. Quantify regioselectivity via -NMR integration of triazole isomers .

Q. What strategies can resolve contradictory data in the photophysical properties of this compound derivatives?

Contradictions in fluorescence quantum yields or Stokes shifts may arise from solvent polarity, aggregation, or impurities. Perform:

Q. How can computational modeling complement experimental data in predicting the bioactivity of this compound-based probes?

Apply density functional theory (DFT) to calculate azide bond dissociation energies and frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays. Report confidence intervals for computational parameters (e.g., docking scores) .

Q. What mixed-methods approaches are suitable for studying this compound’s role in multi-step catalytic cycles?

Combine quantitative kinetic profiling (e.g., reaction progress NMR) with qualitative operando spectroscopy (FT-IR or Raman) to map intermediate species. Use DOE (design of experiments) to optimize catalyst loading and solvent systems. For conflicting mechanistic hypotheses, apply Bayesian inference to weigh evidence from disparate datasets (e.g., kinetic vs. spectroscopic data) .

Methodological Guidelines

- Data Reporting : Include raw spectral data and chromatograms as supplementary materials, annotated with acquisition parameters (e.g., NMR pulse sequences, LC gradients) .

- Ethical Replication : Share synthetic protocols and computational input files via repositories like Zenodo to enable independent verification .

- Conflict Resolution : For contradictory results, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.